Inverted Diastereoselectivity: trans-Selectivity of 4b vs cis-Selectivity of Mono-Acetoxy Analog 4a
Under identical Sc(OTf)₃ catalysis, 2,3-diacetoxy-N-benzyloxycarbonylpiperidine (4b) gives trans-2-alkylated adducts, whereas the closely related 2-acetoxy-3-benzyloxy analog (4a) produces cis adducts [1]. This stereochemical reversal originates from the presence of a second acyloxy leaving group at C-3 in 4b, which alters the facial approach of the silyl enolate nucleophile. The trans products from 4b are the required intermediates for the synthesis of febrifugine (1), whose antimalarial activity depends on a trans-2,3-relationship in the piperidine ring [1].
| Evidence Dimension | Diastereoselectivity of nucleophilic substitution with silyl enolates |
|---|---|
| Target Compound Data | trans-selectivity (4b; diacetoxy series 4b–d) |
| Comparator Or Baseline | cis-selectivity for 2-acetoxy-3-benzyloxy-N-Cbz-piperidine (4a) |
| Quantified Difference | Stereochemical inversion: 4a → cis adducts; 4b → trans adducts |
| Conditions | Sc(OTf)₃ (10 mol%), CH₂Cl₂, −78 °C, silyl enolate nucleophiles; stereochemistry confirmed by NMR, X-ray crystallography [1] |
Why This Matters
Selecting 4b versus 4a determines which diastereomeric series of 2-substituted piperidines is obtained—directly controlling access to the biologically active trans-configuration of febrifugine and halofuginone.
- [1] Okitsu O, Suzuki R, Kobayashi S. Efficient Synthesis of Piperidine Derivatives. Development of Metal Triflate-Catalyzed Diastereoselective Nucleophilic Substitution Reactions of 2-Methoxy- and 2-Acyloxypiperidines. J Org Chem. 2001;66(3):809–823. DOI: 10.1021/jo001297m. PMID: 11430100. View Source
